molecular formula C7H3ClN2O2 B14072360 2-Chloro-3-cyanoisonicotinic acid

2-Chloro-3-cyanoisonicotinic acid

Cat. No.: B14072360
M. Wt: 182.56 g/mol
InChI Key: JRMBNLHULQGTJL-UHFFFAOYSA-N
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Description

2-Chloro-3-cyanoisonicotinic acid is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyanoisonicotinic acid typically involves a multi-step process. One common method starts with the reaction of malonaldehyde with cyanoacetamide in the presence of an acid to obtain 2-hydroxy-3-cyanopyridine. This intermediate is then reacted with phosphorus oxychloride in the presence of an alkali to generate 2-chloro-3-cyanopyridine. Finally, hydrolysis of 2-chloro-3-cyanopyridine yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyanoisonicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of this compound.

    Hydrolysis: Products include carboxylic acids and amides.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-cyanoisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyanoisonicotinic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinic acid
  • 3-Cyanoisonicotinic acid
  • 2-Chloro-3-formyl quinoline derivatives

Comparison

2-Chloro-3-cyanoisonicotinic acid is unique due to the presence of both a chlorine atom and a cyano group on the isonicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

2-chloro-3-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-5(3-9)4(7(11)12)1-2-10-6/h1-2H,(H,11,12)

InChI Key

JRMBNLHULQGTJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C#N)Cl

Origin of Product

United States

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